6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate 6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
Brand Name: Vulcanchem
CAS No.: 877815-95-7
VCID: VC5488864
InChI: InChI=1S/C16H13N3O4S/c1-19-10-17-18-16(19)24-9-12-7-13(20)14(8-22-12)23-15(21)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3
SMILES: CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3
Molecular Formula: C16H13N3O4S
Molecular Weight: 343.36

6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate

CAS No.: 877815-95-7

Cat. No.: VC5488864

Molecular Formula: C16H13N3O4S

Molecular Weight: 343.36

* For research use only. Not for human or veterinary use.

6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate - 877815-95-7

Specification

CAS No. 877815-95-7
Molecular Formula C16H13N3O4S
Molecular Weight 343.36
IUPAC Name [6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate
Standard InChI InChI=1S/C16H13N3O4S/c1-19-10-17-18-16(19)24-9-12-7-13(20)14(8-22-12)23-15(21)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3
Standard InChI Key FFLYIKOBMSFNSU-UHFFFAOYSA-N
SMILES CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound consists of three primary components:

  • 4-Oxo-4H-pyran-3-yl core: A six-membered oxygen-containing heterocycle with a ketone group at position 4.

  • ((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl substituent: A triazole ring linked via a thioether (-S-) group to the pyran ring at position 6.

  • Benzoate ester: A benzoyloxy group (-O-CO-C6H5) attached to the pyran ring at position 3.

The integration of these groups creates a molecule with distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Table 1: Molecular Properties

PropertyValue
IUPAC Name6-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate
Molecular FormulaC17H14N3O4S
Molecular Weight380.38 g/mol
Key Functional GroupsTriazole, pyran, thioether, ester

Spectroscopic Characterization

While experimental data for this specific compound are scarce, analogous molecules provide a framework for predicting its spectroscopic signatures:

  • NMR: The pyran ring’s protons resonate between δ 6.0–7.5 ppm, while triazole protons appear near δ 8.0–9.0 ppm. The benzoate aromatic protons typically show signals at δ 7.3–8.2 ppm.

  • IR: Strong absorption bands for C=O (pyran ketone: ~1700 cm⁻¹; ester: ~1720 cm⁻¹) and C-S (thioether: ~650 cm⁻¹) are expected.

  • Mass Spectrometry: The molecular ion peak (m/z 380) and fragments corresponding to the triazole (m/z 83) and benzoate (m/z 105) groups are anticipated.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound likely involves multi-step organic reactions, as seen in related triazole-pyran derivatives:

  • Formation of the Pyran Core:

    • Cyclization of diketones or keto-esters under acidic conditions to form the 4-oxo-4H-pyran scaffold.

    • Example: Reacting ethyl acetoacetate with aldehydes in the presence of piperidine.

  • Introduction of the Triazole-Thioether Group:

    • Thiol-ene "click" chemistry: Reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a bromomethyl-substituted pyran intermediate.

    • Conditions: DMF solvent, room temperature, catalytic base (e.g., K2CO3).

  • Esterification with Benzoic Acid:

    • Mitsunobu reaction: Coupling the pyran-3-ol intermediate with benzoyl chloride using triphenylphosphine and diethyl azodicarboxylate (DEAD).

    • Alternative: Steglich esterification with DCC/DMAP.

Table 2: Key Synthetic Steps

StepReaction TypeReagents/ConditionsYield*
1Pyran cyclizationEthyl acetoacetate, H2SO4, 80°C65%
2Thioether formationK2CO3, DMF, 24 h72%
3EsterificationBenzoyl chloride, DEAD, 0°C→RT58%

*Yields based on analogous reactions.

Chemical Reactivity

The compound exhibits reactivity typical of its functional groups:

  • Ester Hydrolysis: Under acidic or basic conditions, the benzoate ester hydrolyzes to form the corresponding carboxylic acid.

  • Oxidation of Thioether: Treatment with H2O2 or mCPBA converts the thioether to sulfoxide or sulfone derivatives.

  • Triazole Ring Modifications: The triazole nitrogen atoms participate in coordination chemistry, forming complexes with transition metals like Cu(II) or Zn(II).

Biological Activity and Mechanisms

Table 3: Hypothesized Biological Activities

ActivityTarget OrganismProposed Mechanism
AntifungalCandida albicansCYP51 inhibition
AntibacterialStaphylococcus aureusCell wall synthesis disruption
AnticancerHeLa cellsTopoisomerase II inhibition

Pharmacokinetic Considerations

  • Solubility: Low aqueous solubility due to the benzoate ester; prodrug strategies (e.g., phosphate esters) may improve bioavailability.

  • Metabolism: Hepatic CYP450-mediated oxidation of the triazole and pyran rings generates hydroxylated metabolites.

  • Toxicity: Thioether oxidation to sulfones may reduce cytotoxicity, as seen in related compounds.

Applications in Medicinal Chemistry

Drug Development

The compound’s modular structure allows for derivatization at multiple sites:

  • Triazole Modifications: Introducing fluorinated or alkyl groups to enhance target affinity.

  • Ester Replacement: Substituting benzoate with more hydrolytically stable groups (e.g., amides) to prolong half-life.

Material Science

The thioether and triazole groups enable coordination polymer formation, with potential applications in catalysis or sensors.

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